(Z)-4-heptoxy-4-oxobut-2-enoic acid

Description

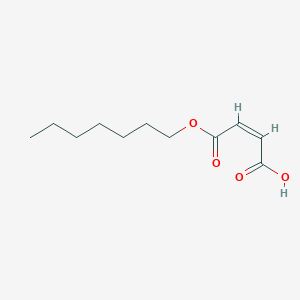

(Z)-4-Heptoxy-4-oxobut-2-enoic acid is a substituted but-2-enoic acid derivative characterized by a heptoxy (C₇H₁₅O) group at the 4-position and a ketone moiety. The Z-configuration denotes the spatial arrangement of substituents around the double bond, influencing its reactivity and physical properties. Key features include:

Properties

CAS No. |

15420-83-4 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(Z)-4-heptoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C11H18O4/c1-2-3-4-5-6-9-15-11(14)8-7-10(12)13/h7-8H,2-6,9H2,1H3,(H,12,13)/b8-7- |

InChI Key |

IMHNCCFPIDJWFF-FPLPWBNLSA-N |

SMILES |

CCCCCCCOC(=O)C=CC(=O)O |

Isomeric SMILES |

CCCCCCCOC(=O)/C=C\C(=O)O |

Canonical SMILES |

CCCCCCCOC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-4-heptoxy-4-oxobut-2-enoic acid can be synthesized through the esterification of maleic acid with heptyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of monoheptyl maleate involves the continuous esterification of maleic anhydride with heptyl alcohol. The process is carried out in a reactor equipped with a distillation column to remove water formed during the reaction. The use of a solid acid catalyst, such as ion-exchange resins, can enhance the efficiency of the process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-heptoxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form maleic acid and heptanoic acid.

Reduction: Reduction of monoheptyl maleate can yield heptyl succinate.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

Oxidation: Maleic acid and heptanoic acid.

Reduction: Heptyl succinate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(Z)-4-heptoxy-4-oxobut-2-enoic acid has diverse applications in scientific research, including:

Chemistry: Used as a reactant in the synthesis of polymers and copolymers. It is also employed in studying esterification and hydrolysis reactions.

Biology: Investigated for its potential as a plasticizer in biodegradable polymers, which can be used in medical devices and drug delivery systems.

Medicine: Explored for its role in the formulation of pharmaceutical compounds, particularly in enhancing the solubility and bioavailability of drugs.

Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its ability to improve the flexibility and durability of materials.

Mechanism of Action

The mechanism of action of monoheptyl maleate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release maleic acid and heptyl alcohol, which can further participate in biochemical pathways. The compound’s ester group can also interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key analogs and their structural differences:

Key Observations :

- Lipophilicity : Longer alkoxy chains (e.g., decyloxy in ) increase logP values, enhancing membrane permeability but reducing aqueous solubility.

- Polarity: Amino or piperazinyl groups (e.g., ) introduce hydrogen-bonding capacity, improving solubility in polar solvents.

- Stability : Aromatic substituents (e.g., phenyl in ) may enhance UV stability, while ester groups (e.g., ) necessitate low-temperature storage to prevent hydrolysis.

Spectroscopic and Analytical Data

NMR Shifts :

- Elemental Analysis: Compound 25: Found C 62.72% vs. Calculated 62.50% . Compound 26: Found C 57.93% vs. Calculated 57.70% . Minor deviations suggest trace impurities or hydration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.